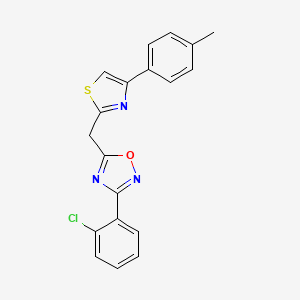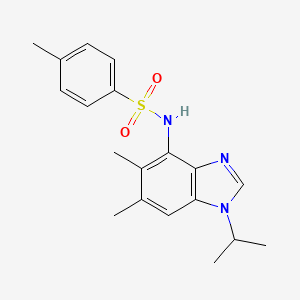![molecular formula C21H21N3O3S B2653237 2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide CAS No. 895108-76-6](/img/structure/B2653237.png)
2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H21N3O3S and its molecular weight is 395.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological and Computational Evaluation
- Application in Tumor Inhibition and Anti-inflammatory Actions : 1,3,4-oxadiazole and pyrazole novel derivatives, including compounds similar to the target molecule, have shown potential in tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds have demonstrated moderate inhibitory effects in various assays, showing promise in pharmacological applications (Faheem, 2018).
Chemical Reaction and Synthesis Studies
- Reaction with Elemental Sulfur : Studies on organophosphorus compounds reveal that unsubstituted and monosubstituted 3-oxo esters react with specific sulfur compounds to yield derivatives that could be structurally related to the target molecule. These reactions offer insights into the synthesis processes and potential applications of similar compounds (Pedersen & Lawesson, 1974).
Anticancer and Biological Screening
- Anticancer Potential : A study on the synthesis and characterization of 1,3,4-oxadiazole-2yl derivatives, structurally related to the target compound, highlights their potential in anticancer activities. Certain derivatives have exhibited significant activity against cancer cell lines, suggesting potential applications of the target molecule in cancer treatment (Rehman et al., 2013).
- Evaluation of Anticancer Activity : Novel series of compounds related to the target molecule have been synthesized and evaluated for their in vitro anticancer activities. Some derivatives showed significant activity against certain cancer cell lines, indicating the target molecule's potential applicability in cancer research (Zyabrev et al., 2022).
Chemiluminescence Studies
- Chemiluminescence Properties : Research on the base-induced decomposition of sulfanyl-substituted dioxetanes, related to the target compound, has revealed light emission properties. Such studies contribute to understanding the chemiluminescence characteristics of similar compounds, which could have diverse applications (Watanabe et al., 2010).
Antipsychotic Potential
- Antipsychotic-like Properties : Investigation into compounds with structural similarity to the target molecule has shown antipsychotic-like profiles in behavioral tests. These findings suggest potential applications in developing antipsychotic medications (Wise et al., 1987).
Chemical Structure and Molecular Conformation
- Molecular Conformations : Studies on the crystal structures of similar compounds reveal diverse molecular conformations, which can be essential for understanding the physical and chemical properties of the target molecule. Such information is crucial for its potential applications in various scientific fields (Narayana et al., 2016).
特性
IUPAC Name |
2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-14-10-15(2)12-17(11-14)24-9-8-22-20(21(24)26)28-13-19(25)23-16-4-6-18(27-3)7-5-16/h4-12H,13H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFMDEPZBRZPLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-2-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]pyrimidine](/img/structure/B2653154.png)
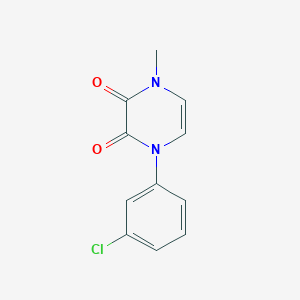
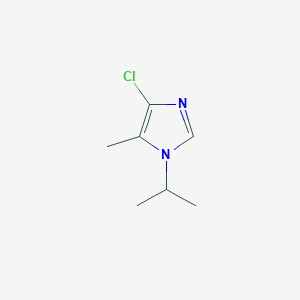
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2653158.png)
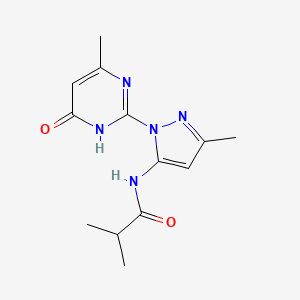
![N-(3-chlorobenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/no-structure.png)

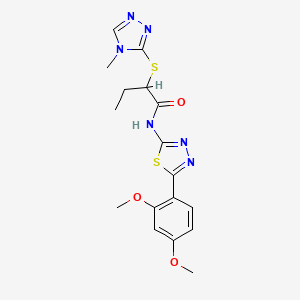
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2653169.png)
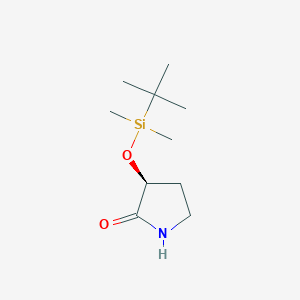
![5-(3-ethoxy-2-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2653173.png)
![2-[(2,6-Dimethylphenyl)methylamino]ethanol;hydrochloride](/img/structure/B2653174.png)
